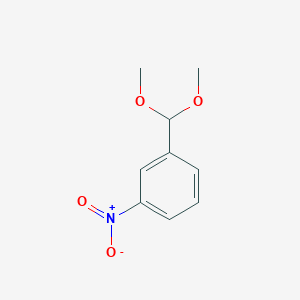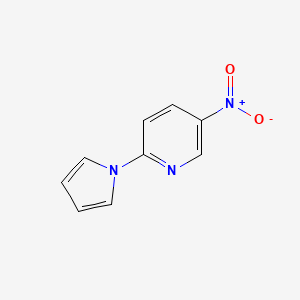
5-nitro-2-(1H-pyrrol-1-yl)pyridine
概要
作用機序
WAY-634964 の作用機序は、特定の分子標的と経路との相互作用を伴います。 特定の酵素を阻害し、タンパク質の機能を調節することが知られており、さまざまな生化学的効果をもたらします . 関与する正確な分子標的と経路はまだ調査中ですが、細胞シグナル伝達と代謝プロセスに影響を与えると考えられています .
準備方法
WAY-634964 の合成は、通常、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階を伴います。 正確な合成経路と反応条件は、多くの場合、機密情報であり、目的の純度と収率によって異なる場合があります . WAY-634964 の工業生産方法は、広く文書化されていませんが、一般的には、品質と収率の一貫性を確保する大規模合成技術を伴います .
化学反応解析
WAY-634964 は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .
科学研究への応用
WAY-634964 は、幅広い科学研究への応用があります。
化学: さまざまな化学反応と合成プロセスで試薬として使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するために、生化学アッセイで使用されます。
化学反応の分析
WAY-634964 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .
科学的研究の応用
WAY-634964 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
類似化合物との比較
WAY-634964 は、次のような他の類似化合物と比較することができます。
WAY-100635: 選択的セロトニン受容体拮抗薬。
WAY-600: 哺乳類ラパマイシン標的タンパク質 (mTOR) の強力な阻害剤。
WAY-316606: 骨代謝に関与するタンパク質であるスクレロスチンの活性を阻害する化合物
WAY-634964 は、その特異的な分子構造と、示す生化学的活性の範囲により、ユニークです。 さまざまな科学的応用におけるその汎用性は、他の類似化合物とは異なるものです .
特性
IUPAC Name |
5-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKCVWCVBNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


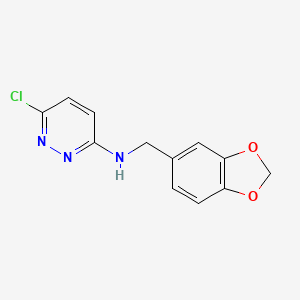

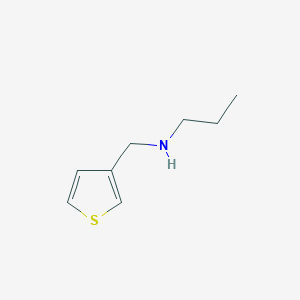
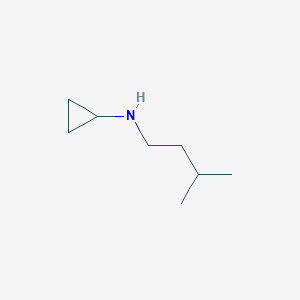


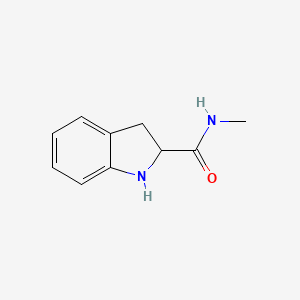
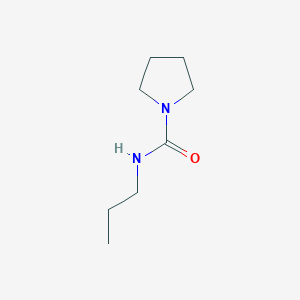
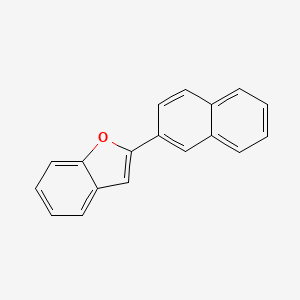

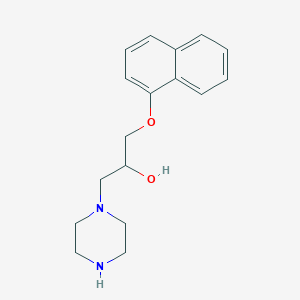
![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)
